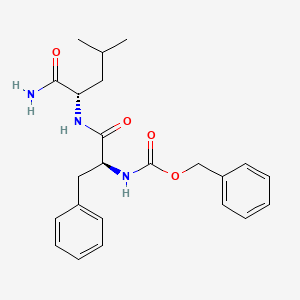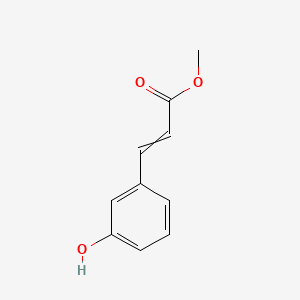![molecular formula C13H16N2O4S B8772207 ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE](/img/structure/B8772207.png)
ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of an ethyl ester group, an aminocarbonyl group, and a tetrahydrobenzothiophene moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE typically involves a multi-step process. One common synthetic route starts with the preparation of the tetrahydrobenzothiophene core, which is then functionalized to introduce the aminocarbonyl and ethyl ester groups.
Preparation of Tetrahydrobenzothiophene Core: The synthesis begins with the cyclization of a suitable precursor, such as 2-methyl-3-nitroaniline, using reagents like sodium nitrite and potassium iodide.
Introduction of Aminocarbonyl Group: The tetrahydrobenzothiophene core is then reacted with ethyl isothiocyanate to form the aminocarbonyl derivative.
Formation of Ethyl Ester: The final step involves the acylation of the aminocarbonyl derivative with ethyl oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
作用機序
The mechanism of action of ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the benzothiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in disease processes .
類似化合物との比較
ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE can be compared with other benzothiophene derivatives, such as:
Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate: Similar structure but lacks the aminocarbonyl group.
Benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Contains a pyrimidine ring instead of the ethyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and synthetic versatility.
特性
分子式 |
C13H16N2O4S |
|---|---|
分子量 |
296.34 g/mol |
IUPAC名 |
ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C13H16N2O4S/c1-2-19-13(18)11(17)15-12-9(10(14)16)7-5-3-4-6-8(7)20-12/h2-6H2,1H3,(H2,14,16)(H,15,17) |
InChIキー |
CRLTWLAQDYBXOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl N-[(5-chloro-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B8772143.png)

![5-bromo-4-ethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8772149.png)







![2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate](/img/structure/B8772186.png)

